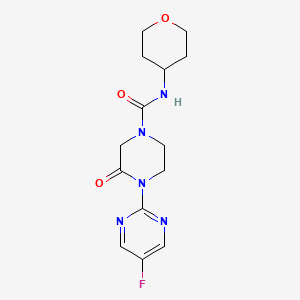
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide, also known as FOXC, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FOXC has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and potentially serve as a treatment option for various types of cancer. In
作用機序
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide functions as a small molecule inhibitor by targeting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. DHODH is essential for the proliferation of cancer cells, and inhibition of this enzyme leads to a decrease in pyrimidine synthesis and ultimately cell death. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a significant impact on cancer cell proliferation and apoptosis. In addition, this compound has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide is its specificity for DHODH, which makes it a promising candidate for cancer therapy. This compound has also been found to have low toxicity in healthy cells, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide research. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of combination therapies involving this compound and other chemotherapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential as a therapeutic agent for various types of cancer.
合成法
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide involves a multi-step process that begins with the reaction of 5-fluoropyrimidine-2-carboxylic acid with oxan-4-ylamine to form 5-fluoropyrimidin-2-yl)oxan-4-ylamine. This intermediate is then reacted with 3-oxopiperazine-1-carboxylic acid to form this compound. The final product is obtained through purification using column chromatography.
科学的研究の応用
4-(5-Fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-N-(oxan-4-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O3/c15-10-7-16-13(17-8-10)20-4-3-19(9-12(20)21)14(22)18-11-1-5-23-6-2-11/h7-8,11H,1-6,9H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURNMYXNLSEQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(thiophen-3-yl)methanone](/img/structure/B2366382.png)
![N-[2-(4-Methoxy-6-methylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2366383.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2366384.png)
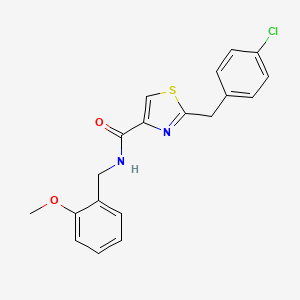

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2366389.png)
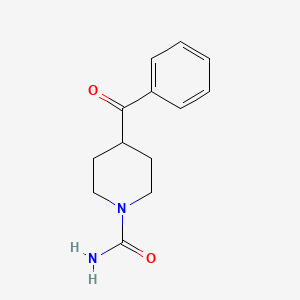
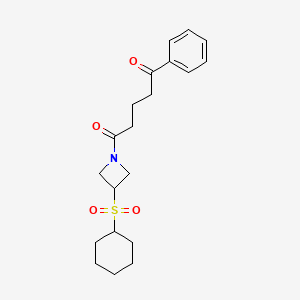
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide](/img/structure/B2366393.png)
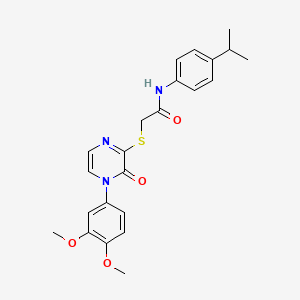
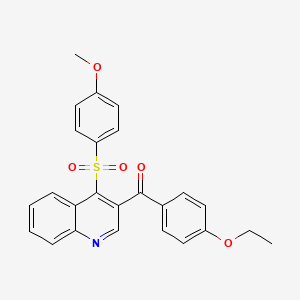

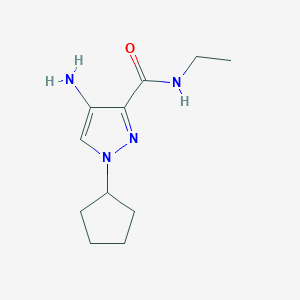
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)